molecular formula C18H13N3 B8588433 1-phenyl-5-pyridin-4-ylbenzimidazole

1-phenyl-5-pyridin-4-ylbenzimidazole

Cat. No.: B8588433
M. Wt: 271.3 g/mol
InChI Key: IGYFRIYKNVEBQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-phenyl-5-pyridin-4-ylbenzimidazole is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the development of targeted anticancer therapies. Benzimidazole derivatives are privileged structures in pharmacology because their core structure resembles naturally occurring purine nucleotides, enabling them to interact with a wide range of biological targets . This compound features a benzimidazole core substituted at the 1-position with a phenyl group and at the 5-position with a pyridinyl ring, a structure designed to optimize binding affinity and selectivity. Researchers value this scaffold for its potential to act through multiple mechanisms. Specific benzimidazole derivatives have been reported to function as topoisomerase inhibitors, poly(ADP-ribose) polymerase (PARP) inhibitors, protein kinase inhibitors, and epigenetic regulators . The electron-rich nitrogen heterocycles allow the molecule to form diverse interactions with therapeutic targets, including hydrogen bonds, van der Waals forces, and pi-stacking interactions . While the specific biological data (IC50, inhibitory potency) for this compound requires experimental determination, its structural profile suggests strong potential for application in oncology research, kinase profiling studies, and as a key intermediate in the synthesis of more complex therapeutic agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C18H13N3

Molecular Weight

271.3 g/mol

IUPAC Name

1-phenyl-5-pyridin-4-ylbenzimidazole

InChI

InChI=1S/C18H13N3/c1-2-4-16(5-3-1)21-13-20-17-12-15(6-7-18(17)21)14-8-10-19-11-9-14/h1-13H

InChI Key

IGYFRIYKNVEBQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Phillips-Ladenburg Condensation

The Phillips-Ladenburg method involves the condensation of o-phenylenediamine derivatives with carboxylic acids or aldehydes under acidic conditions. For 1-phenyl-5-pyridin-4-ylbenzimidazole, N-phenyl-o-phenylenediamine is reacted with pyridine-4-carboxylic acid in polyphosphoric acid (PPA) at elevated temperatures (150–200°C). This one-pot cyclization yields the target compound but often requires stringent conditions and yields moderate results (45–60%).

Example Procedure

  • Reactants : N-phenyl-o-phenylenediamine (1.0 equiv), pyridine-4-carboxylic acid (1.2 equiv)

  • Conditions : PPA, 180°C, 6–8 hours

  • Yield : 58%

Weidenhagen Reaction with Aldehydes

The Weidenhagen reaction employs aldehydes instead of carboxylic acids. Here, 4-pyridinecarboxaldehyde reacts with N-phenyl-o-phenylenediamine in the presence of ammonium persulfate as an oxidant. This method avoids harsh acids but necessitates inert atmospheres and longer reaction times (12–24 hours).

Example Procedure

  • Reactants : N-phenyl-o-phenylenediamine (1.0 equiv), 4-pyridinecarboxaldehyde (1.1 equiv)

  • Conditions : Acetic acid, NH₄S₂O₈, 100°C, 18 hours

  • Yield : 52%

Transition Metal-Catalyzed Cross-Coupling

Copper-Catalyzed Direct Arylation

Copper catalysts enable regioselective C–H bond functionalization at the 5-position of the benzimidazole core. Aryl bromides, such as 4-bromopyridine , couple with 1-phenylbenzimidazole using CuI/PPh₃ in 1,4-dioxane.

Example Procedure

  • Reactants : 1-Phenylbenzimidazole (1.0 equiv), 4-bromopyridine (1.5 equiv)

  • Catalyst : CuI (10 mol%), PPh₃ (20 mol%)

  • Conditions : K₃PO₄, 1,4-dioxane, 110°C, 24 hours

  • Yield : 78%

Palladium-Mediated Suzuki-Miyaura Coupling

Suzuki coupling introduces the pyridinyl group post-cyclization. A boronic ester derivative of pyridine reacts with 5-bromo-1-phenylbenzimidazole under Pd(PPh₃)₄ catalysis.

Example Procedure

  • Reactants : 5-Bromo-1-phenylbenzimidazole (1.0 equiv), 4-pyridinylboronic acid (1.2 equiv)

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Conditions : Na₂CO₃, DME/H₂O (3:1), 80°C, 12 hours

  • Yield : 82%

Innovative Methodologies

Fe/S Catalytic Redox Condensation

Nguyen et al. developed a redox-neutral method using Fe/S catalysts to couple N-phenyl-o-nitroaniline with pyridine derivatives. This approach minimizes byproducts and operates under solvent-free conditions.

Example Procedure

  • Reactants : N-Phenyl-o-nitroaniline (1.0 equiv), 4-picoline (1.1 equiv)

  • Catalyst : Fe/S (10 mol%)

  • Conditions : 150°C, 6 hours

  • Yield : 85%

Microwave-Assisted Synthesis

Microwave irradiation accelerates cyclization, reducing reaction times from hours to minutes. A mixture of N-phenyl-o-phenylenediamine and pyridine-4-carbonitrile in DMF achieves 70% yield in 20 minutes.

Example Procedure

  • Reactants : N-Phenyl-o-phenylenediamine (1.0 equiv), pyridine-4-carbonitrile (1.1 equiv)

  • Conditions : DMF, microwave (300 W), 150°C, 20 minutes

  • Yield : 70%

Comparative Analysis of Methods

MethodConditionsYield (%)AdvantagesLimitations
Phillips-LadenburgPPA, 180°C, 6–8 h58One-pot synthesisHarsh conditions, moderate yield
Cu-Catalyzed ArylationCuI/PPh₃, 110°C, 24 h78Regioselective, no pre-functionalizationRequires inert atmosphere
Suzuki CouplingPd(PPh₃)₄, 80°C, 12 h82High yield, scalableCostly palladium catalyst
Fe/S Redox CondensationSolvent-free, 150°C, 6 h85Eco-friendly, minimal wasteLimited substrate scope

Purification and Characterization

Crude products are typically purified via column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization from ethanol. Structural confirmation relies on:

  • ¹H NMR : Aromatic protons appear as multiplet clusters at δ 7.2–8.5 ppm. The pyridinyl proton resonates as a doublet near δ 8.3 ppm.

  • MS (ESI+) : Molecular ion peak at m/z 298.1 [M+H]⁺ .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-5-pyridin-4-yl-1H-benzoimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, Grignard reagents.

Major Products Formed:

Scientific Research Applications

1-Phenyl-5-pyridin-4-yl-1H-benzoimidazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its anticancer, anti-inflammatory, and analgesic activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 1-phenyl-5-pyridin-4-ylbenzimidazole involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit kinases involved in cancer cell proliferation or enzymes responsible for inflammatory responses .

Comparison with Similar Compounds

Table 1: Structural Comparison of 1-Phenyl-5-pyridin-4-ylbenzimidazole and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Relevance References
This compound C₁₈H₁₄N₃ 272.33 Phenyl (C₆H₅), Pyridin-4-yl (C₅H₄N) Potential kinase inhibitor N/A
Example 61 (EP 1 926 722 B1) C₂₅H₁₆F₄N₆O 508.43 Trifluoromethyl, Fluoro, Triazolyl Kinase inhibition (IC₅₀ < 100 nM)
Example 62 (EP 1 926 722 B1) C₂₈H₂₈F₄N₈O 580.58 Piperazinyl, Ethyl, Triazolyl Enhanced solubility and selectivity
2-{[4-(5-Ethylpyrimidin-4-yl)piperazin-1-yl]methyl}-5-(trifluoromethyl)-1H-benzimidazole C₁₉H₂₁F₃N₆ 390.41 Trifluoromethyl, Piperazinyl Anticancer activity (PDB: 5FI)

Key Observations:

  • Polarity : The pyridinyl group in this compound introduces polarity, which may improve aqueous solubility relative to purely aromatic substituents like phenyl or bromophenyl groups seen in pyrazole derivatives .
  • Bioactivity : Piperazinyl and triazolyl substituents (e.g., Example 62) are associated with improved target selectivity in kinase inhibitors, whereas the simpler pyridinyl substitution in the target compound may prioritize binding affinity over selectivity .

Pharmacokinetic and Pharmacodynamic Profiles

  • Metabolic Stability : Compounds with electron-withdrawing groups (e.g., CF₃ in Example 61) exhibit slower hepatic metabolism due to reduced cytochrome P450 enzyme interaction . In contrast, the pyridinyl group may increase metabolic liability via oxidation pathways.
  • Binding Affinity : Pyridinyl and pyrimidinyl substituents (e.g., in PDB: 5FI) enhance interactions with ATP-binding pockets in kinases, whereas bulkier groups like piperazinyl (Example 62) optimize steric complementarity .

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